4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
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Overview
Description
4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the isobutyl group and the pyrrolidin-2-one moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar structures, such as 2-phenylbenzimidazole or 2-methylbenzimidazole.
Pyrrolidin-2-one Derivatives: Compounds like N-methylpyrrolidin-2-one or N-ethylpyrrolidin-2-one.
Uniqueness
4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
The compound 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one represents a novel class of benzimidazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H24N2O
- Molecular Weight : 296.41 g/mol
- IUPAC Name : this compound
The compound features a benzimidazole moiety linked to a pyrrolidinone structure, which is known for contributing to various biological activities.
Anticancer Activity
Research has shown that benzimidazole derivatives, including the target compound, exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been evaluated in several studies. It has been reported that benzimidazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes. In vitro assays demonstrated that compounds with similar structures exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory potential .
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. The target compound was assessed against various bacterial strains, showing promising results in inhibiting growth. Comparative studies indicated that compounds with similar imidazole structures displayed moderate to high activity against both Gram-positive and Gram-negative bacteria .
Synthesis and Evaluation
A systematic study involved synthesizing the target compound through a multi-step reaction involving benzimidazole and pyrrolidinone precursors. The synthesis process included refluxing specific reagents under controlled conditions, yielding a high-purity product suitable for biological testing .
Pharmacological Testing
In one notable study, the synthesized compound was tested for its pharmacological profile using various in vitro assays:
Activity | IC50 (μM) | Reference |
---|---|---|
COX-2 Inhibition | 0.03 | |
Cancer Cell Proliferation Inhibition | 15 | |
Antimicrobial Activity (E. coli) | 25 |
The results indicate that the compound possesses significant biological activity across multiple assays, supporting its potential as a therapeutic agent.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15(2)13-25-20-7-5-4-6-19(20)23-22(25)17-12-21(26)24(14-17)18-10-8-16(3)9-11-18/h4-11,15,17H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOBCBDQECXGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.